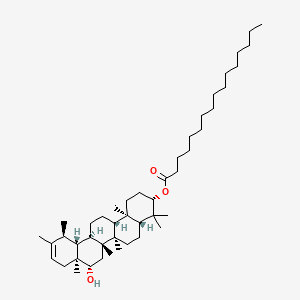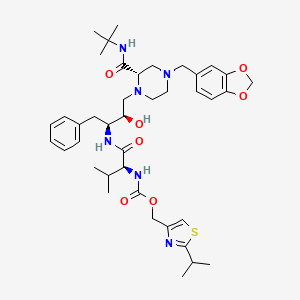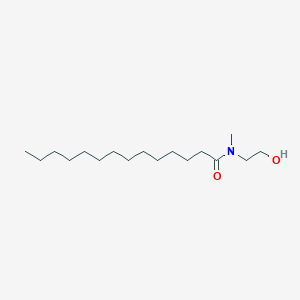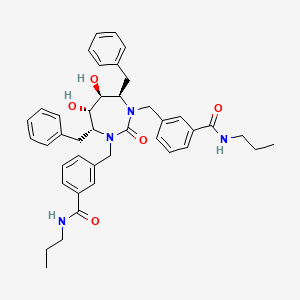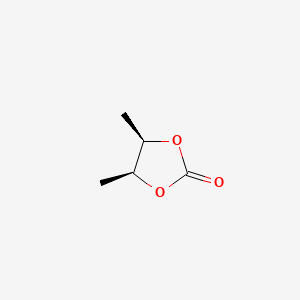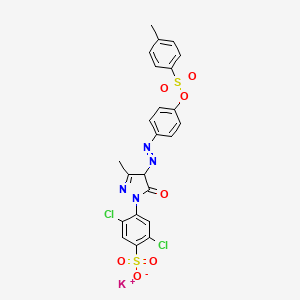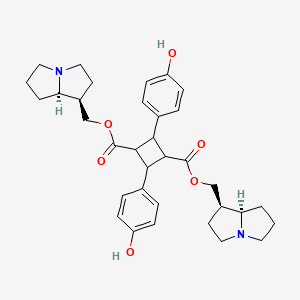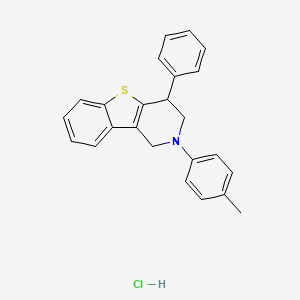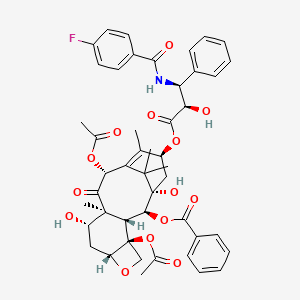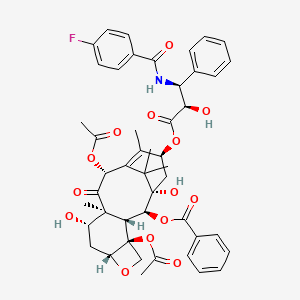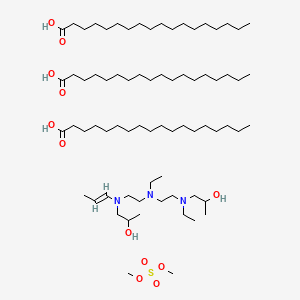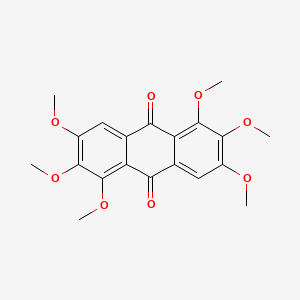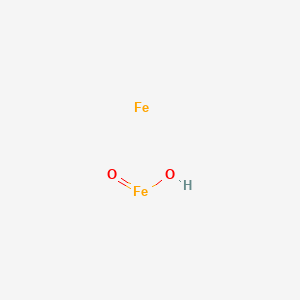
Hydroxy(oxo)iron;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy(oxo)iron;iron, also known as hydroxy(oxo)iron - iron (2:1), is a compound with the molecular formula H2Fe3O4. This compound is notable for its unique structure, which includes both hydroxy and oxo groups bonded to iron atoms. It is commonly found in various chemical and biological systems and has significant applications in scientific research and industry .
Preparation Methods
Hydroxy(oxo)iron;iron can be synthesized through several methods, including:
Coprecipitation Method: This involves the simultaneous precipitation of iron salts in an alkaline medium.
Hydrothermal Reaction Method: This method involves reacting iron salts in a high-pressure, high-temperature aqueous solution.
Precursor High-Temperature Pyrolysis Method: This method involves the thermal decomposition of iron precursors at high temperatures.
Chemical Reactions Analysis
Hydroxy(oxo)iron;iron undergoes various chemical reactions, including:
Scientific Research Applications
Hydroxy(oxo)iron;iron has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and hydroxylation reactions.
Medicine: It is used in the development of iron-based drugs and imaging agents.
Mechanism of Action
The mechanism of action of hydroxy(oxo)iron;iron involves several key steps:
Hydrogen Atom Abstraction: High-valent iron-oxo species can abstract hydrogen atoms from substrates, generating substrate radicals and reduced iron hydroxide.
Radical Rebound: The substrate radical can recombine with the iron hydroxide to form hydroxylated products.
Electron Transfer: The substrate radical can undergo electron transfer to form carbocations, which can then react further to form various products.
Comparison with Similar Compounds
Hydroxy(oxo)iron;iron can be compared with other iron oxides and hydroxides:
Iron(III) Oxide (Fe2O3): Unlike this compound, iron(III) oxide does not contain hydroxy groups and is primarily used as a pigment and in magnetic applications.
Iron(II) Hydroxide (Fe(OH)2): This compound is less stable than this compound and is primarily used in water treatment processes.
Magnetite (Fe3O4): Magnetite contains both Fe(II) and Fe(III) and is used in magnetic storage media and as a catalyst.
This compound is unique in its combination of hydroxy and oxo groups, which confer distinct reactivity and applications compared to other iron compounds.
Properties
Molecular Formula |
Fe2HO2 |
|---|---|
Molecular Weight |
144.70 g/mol |
IUPAC Name |
hydroxy(oxo)iron;iron |
InChI |
InChI=1S/2Fe.H2O.O/h;;1H2;/q;+1;;/p-1 |
InChI Key |
HLBQEWFJZLSCMX-UHFFFAOYSA-M |
Canonical SMILES |
O[Fe]=O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


